molecular formula C17H19NO2 B15227970 N-(4-isopropylphenyl)-4-methoxybenzamide

N-(4-isopropylphenyl)-4-methoxybenzamide

Cat. No.: B15227970
M. Wt: 269.34 g/mol
InChI Key: XRQZFYVRXBAWGZ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring and a methoxy group attached to another phenyl ring, both connected through an amide linkage. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-4-methoxybenzamide typically involves the reaction of 4-isopropylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-4-methoxybenzamide.

    Reduction: Formation of N-(4-isopropylphenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

N-(4-isopropylphenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)-4-hydroxybenzamide
  • N-(4-isopropylphenyl)-4-chlorobenzamide
  • N-(4-isopropylphenyl)-4-nitrobenzamide

Uniqueness

N-(4-isopropylphenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the phenyl rings can affect the compound’s binding affinity and selectivity for various molecular targets.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-methoxy-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)13-4-8-15(9-5-13)18-17(19)14-6-10-16(20-3)11-7-14/h4-12H,1-3H3,(H,18,19)

InChI Key

XRQZFYVRXBAWGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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